molecular formula C8H6BrFO B1382290 2-(Bromomethyl)-4-fluorobenzaldehyde CAS No. 1379346-12-9

2-(Bromomethyl)-4-fluorobenzaldehyde

Cat. No.: B1382290
CAS No.: 1379346-12-9
M. Wt: 217.03 g/mol
InChI Key: MSYBZGZQLGYSKZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluorobenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromomethylation of 4-fluorobenzaldehyde. This can be achieved by reacting 4-fluorobenzaldehyde with bromine and a suitable catalyst under controlled conditions. Another method involves the use of paraformaldehyde and hydrobromic acid in acetic acid to introduce the bromomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromomethylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Nucleophilic substitution: Products include substituted benzaldehydes with various functional groups.

    Oxidation: The major product is 2-(Bromomethyl)-4-fluorobenzoic acid.

    Reduction: The major product is 2-(Bromomethyl)-4-fluorobenzyl alcohol.

Scientific Research Applications

2-(Bromomethyl)-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes and interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorobenzaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-fluorobenzaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-Fluorobenzaldehyde: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

Uniqueness

2-(Bromomethyl)-4-fluorobenzaldehyde is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.

Properties

IUPAC Name

2-(bromomethyl)-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYBZGZQLGYSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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